2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure incorporating an indole ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The indole and oxadiazole rings are then coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Oxidized derivatives of the indole ring
Reduction: Reduced derivatives of the oxadiazole ring
Substitution: Halogenated or nitrated derivatives of the indole ring
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antiviral, anticancer, or anti-inflammatory properties.
Materials Science: The presence of the trifluoromethyl group may impart unique electronic properties, making it useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and oxadiazole moieties. These interactions may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar pharmacological activities.
Indole Derivatives: Compounds containing the indole ring are known for their diverse biological activities.
Uniqueness
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the indole and oxadiazole rings with a trifluoromethyl-substituted phenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17F3N4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)16-11-28(17-9-4-3-8-15(16)17)12-18(29)25-14-7-5-6-13(10-14)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) |
InChI Key |
LFCAITFVRXAZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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